1-ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
Overview
Description
“1-ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid” is a chemical compound with the molecular formula C10H9N3O4 . It has an average mass of 235.196 Da and a monoisotopic mass of 235.059311 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9N3O4/c1-2-7-8(12-5-9(14)11-10(15)13(7)6-3-4-12)16/h3-4H,2H2,1H3,(H,11,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Synthesis and Biological Activity Enhancement
A key area of research involving 1-ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid focuses on its role as a precursor in synthesizing pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines. These compounds, starting from barbituric acids and anthranilic acid, exhibit enhanced biological activity due to the incorporation of fused heterocycles into the pyrimidine nucleus, making them significant for therapeutic applications (Nandha kumar et al., 2001).
Chemical Variability and Properties
Research on compounds structurally related to this compound, like 2,6-bis-(benzimidazol-2-yl)-pyridine and its complexes, reveals a fascinating variability in their chemistry and properties. These studies highlight the compounds' versatile synthetic routes, spectroscopic properties, magnetic properties, and biological and electrochemical activities, suggesting potential for further exploration in creating analogs with unknown but promising applications (Boča et al., 2011).
Hybrid Catalysts in Synthesis
The synthesis of pyrano[2,3-d]pyrimidine scaffolds, closely related to this compound, utilizes hybrid catalysts to develop lead molecules for medicinal and pharmaceutical industries. This research emphasizes the role of organocatalysts, metal catalysts, and nanocatalysts in creating bioavailable compounds with broad applicability, showcasing the potential of pyrimidine derivatives in drug development (Parmar et al., 2023).
Anti-inflammatory Applications
Pyrimidine derivatives, including those structurally similar to this compound, have been identified for their potent anti-inflammatory effects. These compounds inhibit the expression and activities of key inflammatory mediators, suggesting their potential as novel anti-inflammatory agents with minimized toxicity (Rashid et al., 2021).
Ectoine Biosynthesis in Halotolerant Methanotrophs
The study of ectoine biosynthesis in halotolerant methanotrophs highlights the significance of pyrimidine derivatives in environmental and medical research. Ectoine, structurally related to pyrimidine compounds, stabilizes biomolecules and cells against osmotic stress, underscoring the importance of understanding the genetic and enzymatic aspects of its biosynthesis for potential applications in scientific work, cosmetics, and medicine (Reshetnikov et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
1-ethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-2-13-7-6(8(14)12-10(13)17)3-5(4-11-7)9(15)16/h3-4H,2H2,1H3,(H,15,16)(H,12,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNKQRKDUNDNFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=N2)C(=O)O)C(=O)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401138943 | |
Record name | 1-Ethyl-1,2,3,4-tetrahydro-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401138943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929975-80-4 | |
Record name | 1-Ethyl-1,2,3,4-tetrahydro-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929975-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-1,2,3,4-tetrahydro-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401138943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.